molecular formula C17H16N6O2S B2572810 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 868213-92-7

8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2572810
CAS No.: 868213-92-7
M. Wt: 368.42
InChI Key: IHZWBRNHYRHMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1H-Benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring:

  • A benzoimidazole-thioether substituent at position 8.
  • A methyl group at position 2.
  • A 2-methylallyl group at position 7.

Properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-9(2)8-23-12-13(22(3)16(25)21-14(12)24)20-17(23)26-15-18-10-6-4-5-7-11(10)19-15/h4-7H,1,8H2,2-3H3,(H,18,19)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZWBRNHYRHMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione , also referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with a benzimidazole moiety linked to a purine core. Its molecular formula is C20H23N7O2SC_{20}H_{23}N_7O_2S. The presence of the thioether linkage and the purine scaffold suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with benzimidazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: A study published in Journal of Medicinal Chemistry reported that benzimidazole derivatives could effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell signaling pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Research Findings: Inhibitory assays demonstrated that this compound could bind to the active site of DHFR, leading to decreased enzyme activity and subsequent effects on cell viability .

The biological activity of 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interactions with various molecular targets:

  • Enzyme Binding: The thioether group enhances binding affinity to enzymes such as DHFR.
  • Receptor Modulation: The purine structure allows for modulation of receptor activity, influencing cellular signaling pathways.

Research Data Table

Biological Activity Target Effect Reference
AnticancerCancer Cell LinesInhibition of proliferation
Enzyme InhibitionDihydrofolate ReductaseDecreased enzyme activity
Apoptosis InductionVarious Cancer CellsInduction of programmed cell death

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Source Position 7 Substituent Position 8 Substituent Key Biological Activity/Properties
Target Compound 2-Methylallyl (1H-Benzo[d]imidazol-2-yl)thio Inferred kinase inhibition (based on structural analogs)
Compound 5 () (Naphthalen-3-yl)methyl 3-(1H-Imidazol-1-ylpropylamino) Eg5 ATPase inhibition (IC₅₀ = 2.37 µM)
8-(Benzimidazol-2-ylsulfanyl)-7-phenethyl () Phenethyl (1H-Benzo[d]imidazol-2-yl)thio Structural analog; no activity reported
7-(2-Methoxyethyl)-8-((2-methylallyl)thio) () 2-Methoxyethyl (2-Methylallyl)thio Intermediate; synthetic utility
8-(4-Methoxybenzylamino)-7-(2-methylallyl) () 2-Methylallyl 4-Methoxybenzylamino Inferred altered hydrogen bonding vs. thioether
1,7-Dimethyl-8-(methylsulfonyl) () Methyl Methylsulfonyl Electron-withdrawing group; synthetic precursor

Structural and Functional Analysis

Position 8 Modifications
  • Benzoimidazole-thioether (Target Compound): The sulfur atom in the thioether may enhance lipophilicity and π-π stacking with hydrophobic pockets in biological targets (e.g., kinases) compared to amino or sulfonyl groups .
  • Imidazolepropylamino (Compound 5): The bulkier naphthalene group at position 7 and imidazole at position 8 likely contribute to Eg5 inhibition by stabilizing interactions in the α4/α6/L11 allosteric pocket .
  • Methylsulfonyl () : The electron-withdrawing sulfonyl group may reduce binding affinity compared to thioethers but improve metabolic stability .
Position 7 Modifications
  • Naphthalen-3-ylmethyl (Compound 5) : Increased hydrophobicity may enhance membrane permeability but reduce solubility .

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